5-bromo-N-ethoxy-2-hydroxybenzamide
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Overview
Description
5-Bromo-N-ethoxy-2-hydroxybenzamide is an organic compound with the molecular formula C9H10BrNO3 It is a derivative of benzamide, featuring a bromine atom at the 5-position, an ethoxy group at the N-position, and a hydroxyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-ethoxy-2-hydroxybenzamide typically involves the bromination of N-ethoxy-2-hydroxybenzamide. The process begins with the preparation of N-ethoxy-2-hydroxybenzamide, which can be synthesized by reacting 2-hydroxybenzoic acid with ethylamine under suitable conditions. The bromination is then carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dichloromethane .
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves controlling the reaction temperature, concentration of reagents, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-N-ethoxy-2-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
- Substitution reactions yield various substituted benzamides.
- Oxidation reactions produce corresponding quinones or carboxylic acids.
- Reduction reactions result in the formation of reduced benzamide derivatives .
Scientific Research Applications
5-Bromo-N-ethoxy-2-hydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and fungal infections.
Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-ethoxy-2-hydroxybenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The bromine and ethoxy groups play a crucial role in enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
5-Bromo-2-hydroxybenzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
N-ethoxy-2-hydroxybenzamide: Lacks the bromine atom, which may reduce its potency in certain applications.
5-Bromo-2-ethoxybenzamide: Lacks the hydroxyl group, which may alter its chemical properties and biological activity.
Uniqueness: 5-Bromo-N-ethoxy-2-hydroxybenzamide is unique due to the presence of both the bromine and ethoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H10BrNO3 |
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Molecular Weight |
260.08 g/mol |
IUPAC Name |
5-bromo-N-ethoxy-2-hydroxybenzamide |
InChI |
InChI=1S/C9H10BrNO3/c1-2-14-11-9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,2H2,1H3,(H,11,13) |
InChI Key |
GHEVDSPXRBRMLK-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=O)C1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
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